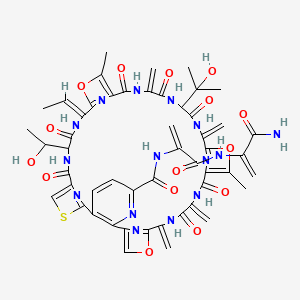

Berninamycin A

Übersicht

Beschreibung

Berninamycin A ist ein stark modifiziertes zyklisches Peptid-Antibiotikum, das von dem Bakterium Streptomyces bernensis produziert wird . Es gehört zur Klasse der Thiopeptid-Antibiotika, die für ihre starke Aktivität gegen grampositive Bakterien bekannt sind . This compound enthält zwei Oxazolringe und einen einzigartigen Pyridothiazolopyridinium-Chromophor, was es strukturell von anderen Antibiotika unterscheidet .

Herstellungsmethoden

This compound wird typischerweise durch die heterologe Expression seines biosynthetischen Genclusters aus marinen Streptomyces-Arten hergestellt . Das Gencluster kann in verschiedene terrestrische Modell-Streptomyces-Wirte eingeführt werden, was zur Produktion von this compound und anderen verwandten Verbindungen führt . Die synthetische Route beinhaltet die posttranslationale Modifikation von ribosomisch erzeugten Präproteinen, was zur Bildung der Thiopeptidstruktur führt

Wissenschaftliche Forschungsanwendungen

Berninamycin A hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin. In der Chemie wird es als Modellverbindung zur Untersuchung der Thiopeptid-Biosynthese und posttranslationalen Modifikationen verwendet . In der Biologie wird this compound wegen seiner starken antibakteriellen Aktivität gegen grampositive Bakterien untersucht, darunter Methicillin-resistenter Staphylococcus aureus (MRSA) und Vancomycin-resistenter Enterokokken (VRE) . In der Medizin hat es potenzielle therapeutische Anwendungen als Antibiotikum zur Behandlung von bakteriellen Infektionen . Darüber hinaus wird this compound in der industriellen Forschung zur Entwicklung neuer Antibiotika und zum Verständnis von Resistenzmechanismen verwendet .

Wirkmechanismus

Der primäre Wirkmechanismus von this compound beinhaltet die Bindung an die bakterielle 50S-ribosomale Untereinheit, wobei speziell das GTPase-assoziierte Zentrum angegriffen wird . Diese Bindung stört die Proteinsynthese, indem sie die Funktion des ribosomalen A-Ortes beeinträchtigt . This compound beeinflusst verschiedene Funktionen des Ribosoms, darunter die Bindung von nicht-ribosomalen Faktoren und Guaninnukleotiden . Die einzigartige Struktur der Verbindung ermöglicht es ihr, die bakterielle Proteinsynthese effektiv zu hemmen, was zu ihrer starken antibakteriellen Aktivität führt .

Wirkmechanismus

Target of Action

Berninamycin A, also known as Berninamycin, is a class of thiopeptide antibiotics with potent activity against Gram-positive bacteria . The primary targets of this compound are the ribosomal subunits of these bacteria .

Mode of Action

This compound inhibits protein biosynthesis in Gram-positive bacteria by binding with ribosomal subunits . More specifically, it binds to the complex of 23S RNA with protein L11, affecting various functions of the ribosomal A site . This interaction disrupts protein synthesis, leading to the antibacterial activity of this compound .

Biochemical Pathways

This compound undergoes massive posttranslational modifications from ribosomally generated preproteins . The berninamycin biosynthetic gene cluster leads to the production of this compound and other variants in different Streptomyces hosts . The production of this compound involves a series of enzymatic reactions, including the action of undefined host-dependent enzymes .

Result of Action

The result of this compound’s action is the inhibition of protein synthesis in Gram-positive bacteria . This leads to the antibacterial activity of this compound, making it a potent antibiotic against these types of bacteria .

Action Environment

The action of this compound can be influenced by the environment of the host organism. For example, heterologous expression of the berninamycin biosynthetic gene cluster in different Streptomyces hosts leads to the production of different variants of Berninamycin . This suggests that the environment and genetic background of the host organism can influence the production and action of this compound .

Biochemische Analyse

Biochemical Properties

Berninamycin A interacts with various biomolecules, particularly ribosomal subunits, in its role as an antibiotic . It is involved in the inhibition of protein biosynthesis in Gram-positive bacteria through binding with these ribosomal subunits .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting protein synthesis . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the bacterial 50S ribosomal subunit . This binding disrupts protein synthesis at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in the metabolic pathway related to protein biosynthesis . It interacts with ribosomal subunits, which are crucial components of this pathway .

Vorbereitungsmethoden

Berninamycin A is typically produced through the heterologous expression of its biosynthetic gene cluster from marine-derived Streptomyces species . The gene cluster can be introduced into different terrestrial model Streptomyces hosts, leading to the production of this compound and other related compounds . The synthetic route involves the posttranslational modification of ribosomally generated preproteins, resulting in the formation of the thiopeptide structure

Analyse Chemischer Reaktionen

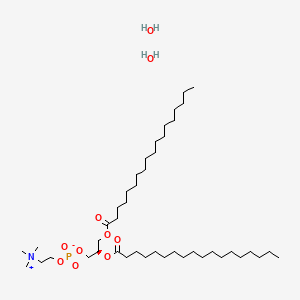

Berninamycin A unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation von this compound zur Bildung hydroxylierter Derivate führen, während die Reduktion zur Bildung reduzierter Thiopeptid-Analoga führen kann .

Vergleich Mit ähnlichen Verbindungen

Berninamycin A ist Teil der Thiopeptid-Klasse von Antibiotika, zu der auch andere Verbindungen wie Thiostrepton, Nosiheptid und GE2270 gehören . Diese Antibiotika teilen einen zentralen Azol-substituierten stickstoffhaltigen Ring und sind für ihre starke Aktivität gegen grampositive Bakterien bekannt . This compound ist einzigartig aufgrund seines Pyridothiazolopyridinium-Chromophors und seines spezifischen Wirkmechanismus . Im Gegensatz zu einigen anderen Thiopeptiden zeigt this compound keine Proteasom-inhibitorische Aktivität . Dieses besondere Merkmal macht es zu einer wertvollen Verbindung für die Untersuchung der bakteriellen Proteinsynthese und die Entwicklung neuer Antibiotika .

Eigenschaften

IUPAC Name |

(14S,17Z,27S)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H51N15O15S/c1-13-28-49-65-34(26(10)81-49)45(76)56-21(5)40(71)66-36(51(11,12)78)46(77)58-23(7)48-64-33(25(9)80-48)44(75)55-20(4)39(70)57-22(6)47-61-30(16-79-47)35-27(50-62-31(17-82-50)42(73)63-32(24(8)67)43(74)60-28)14-15-29(59-35)41(72)54-19(3)38(69)53-18(2)37(52)68/h13-17,24,32,36,67,78H,2-7H2,1,8-12H3,(H2,52,68)(H,53,69)(H,54,72)(H,55,75)(H,56,76)(H,57,70)(H,58,77)(H,60,74)(H,63,73)(H,66,71)/b28-13-/t24-,32+,36-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFFHXXVDGAVPH-DKFXDEMXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)N[C@H](C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H51N15O15S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1146.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58798-97-3 | |

| Record name | Berninamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058798973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BERNINAMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2B3X4HA2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B580037.png)

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B580044.png)